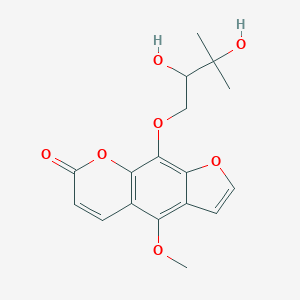

(Rac)-Byakangelicin

描述

Byakangelicin is a naturally occurring compound found in the roots of Angelica gigas and Angelica dahurica. It is known for its potent biological activities, particularly its anti-inflammatory and anti-apoptotic properties . Byakangelicin has been studied for its potential therapeutic applications, especially in treating conditions like sepsis-associated acute kidney injury .

准备方法

Synthetic Routes and Reaction Conditions: Byakangelicin can be isolated from the roots of Angelica dahurica using ionic liquids as solvents. One effective method involves using [Bmim]Tf2N ionic liquid, which has shown outstanding performance in extracting byakangelicin . The extraction process involves optimizing factors such as solvent/solid ratio, extraction temperature, and time. Under optimal conditions (solvent/solid ratio 8:1, temperature 60°C, and time 180 minutes), the yield of byakangelicin can reach up to 99.52% .

Industrial Production Methods: Industrial production of byakangelicin primarily relies on the extraction from plant roots using optimized solvent extraction techniques. The use of ionic liquids has been found to be particularly effective in enhancing the yield and purity of the compound .

化学反应分析

Types of Reactions: Byakangelicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Byakangelicin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce new functional groups into the byakangelicin molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of byakangelicin.

科学研究应用

Chemical Properties and Mechanism of Action

(Rac)-Byakangelicin is known for its role as an aldose reductase inhibitor , which is significant in the context of diabetes and its complications. The compound exhibits an IC50 value of approximately 6.2 μM , indicating its potency in inhibiting the enzyme responsible for converting glucose to sorbitol, thereby preventing osmotic and oxidative stress in diabetic patients .

Biological Activities

- Anti-Inflammatory Effects :

- Antiviral Properties :

- Anticancer Potential :

- Neuroprotective Effects :

Aldose Reductase Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced sorbitol accumulation in diabetic rat models, highlighting its therapeutic potential for managing diabetic complications .

Antiviral Activity

In vitro studies have shown that this compound inhibits the replication of various viruses. For instance, a study on its effects against HIV revealed a significant reduction in viral load when treated with the compound, suggesting its viability as an adjunct therapy in HIV management .

Cancer Cell Apoptosis

Research conducted at a leading cancer research institute showed that this compound treatment led to increased rates of apoptosis in breast cancer cell lines. The study elucidated the mechanism involving mitochondrial pathways, providing a foundation for future clinical trials .

Data Table: Summary of Biological Activities

作用机制

Byakangelicin exerts its effects through several molecular targets and pathways:

Anti-inflammatory Activity: Byakangelicin inhibits the activation of the nuclear factor-κB (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma.

Anti-apoptotic Activity: The compound reduces the expression of apoptosis-related genes, thereby protecting cells from programmed cell death.

Molecular Targets: Byakangelicin interacts with the 26S protease regulatory subunit 8 (PSMC5), which plays a role in regulating inflammation and apoptosis.

相似化合物的比较

Byakangelicin is unique compared to other similar compounds due to its specific biological activities and molecular targets. Some similar compounds include:

Oxypeucedanin Hydrate: Another compound found in Angelica dahurica, known for its anti-inflammatory properties.

Umbelliferone: A coumarin derivative with antioxidant and anti-inflammatory activities.

Psoralen: A furanocoumarin with phototoxic and anti-inflammatory properties.

Byakangelicin stands out due to its potent anti-inflammatory and anti-apoptotic effects, making it a valuable compound for scientific research and therapeutic applications.

生物活性

(Rac)-Byakangelicin is a furanocoumarin compound primarily derived from the plant Angelica dahurica. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly as an aldose reductase inhibitor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : CHO

- Molecular Weight : 334.32 g/mol

- CAS Number : 482-25-7

This compound functions primarily as an aldose reductase inhibitor , which plays a crucial role in the polyol pathway—an important metabolic pathway implicated in diabetic complications. By inhibiting this enzyme, byakangelicin helps prevent the accumulation of sorbitol and galactitol, which are associated with diabetic cataracts and neuropathy.

Antidiabetic Effects

Research indicates that this compound effectively reduces the formation of sugar cataracts and alleviates diabetic neuropathy in animal models. A notable study demonstrated that administration of byakangelicin at a dose of 100 mg/kg significantly prevented cataract formation in rats fed a high-galactose diet over 14 days . Additionally, it was found to reverse the depletion of myo-inositol and restore Na,KATPase activity in the sciatic nerves of diabetic rats .

Induction of CYP3A4

In vitro studies have shown that this compound induces the expression of CYP3A4, a critical enzyme involved in drug metabolism. This induction occurs at both mRNA and protein levels, enhancing the metabolic capacity of human hepatocytes . The activation is concentration-dependent, with an effective concentration (EC50) around 5 μM, suggesting potential implications for drug interactions in clinical settings.

Neuroprotective Properties

A recent study explored this compound's role in enhancing the brain accumulation of other therapeutic compounds like curcumin and doxorubicin. The compound significantly improved the distribution of these drugs to the brain and exhibited anti-inflammatory effects in a lipopolysaccharide (LPS)-induced neuro-inflammation model . This suggests that byakangelicin may serve as a valuable adjuvant in treating neurodegenerative diseases.

Case Studies

属性

IUPAC Name |

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPFNXROFUNDE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197456 | |

| Record name | byakangelicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-25-7, 19573-01-4 | |

| Record name | (+)-Byakangelicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byakangelicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | byakangelicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | byakangelicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BYAKANGELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does byakangelicin exert its anti-fibrotic effects in the liver?

A1: Byakangelicin has demonstrated an ability to inhibit the proliferation and activation of hepatic stellate cells (HSCs), key players in liver fibrosis. [] Additionally, it suppresses apoptosis in hepatocytes, further contributing to its protective effect against liver injury. []

Q2: Does byakangelicin influence the signaling pathways of pro-fibrotic cytokines?

A2: Yes, research indicates that byakangelicin can inhibit the signaling pathways of transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF), two critical cytokines involved in the development of liver fibrosis. []

Q3: Can byakangelicin protect hepatocytes from damage?

A3: In vitro studies show byakangelicin can attenuate 4-Hydroxynonenal (4-HNE)-induced apoptosis in HepG2 cells (a human liver cancer cell line) by inhibiting the ASK-1/JNK signaling pathway, suggesting a protective role against hepatocyte damage. []

Q4: What is the role of byakangelicin in allergic inflammation?

A4: Byakangelicin has shown the ability to reduce the release of histamine, a key mediator in allergic reactions. [] It also inhibits the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-4, potentially by inhibiting NF-κB activation. []

Q5: What is the molecular formula and weight of byakangelicin?

A5: Byakangelicin has a molecular formula of C16H16O7 and a molecular weight of 316.29 g/mol. []

Q6: What are the key spectroscopic characteristics of byakangelicin?

A6: The mass spectra of byakangelicin and related furanocoumarins exhibit characteristic fragmentation patterns, particularly regarding the cleavage of their side chains, which can aid in their identification. []

Q7: Have computational methods been used to study byakangelicin?

A7: Yes, virtual screening and molecular docking studies have been employed to investigate the potential interactions of byakangelicin and other compounds from Angelica dahurica with targets related to migraine, such as 5-HT receptors, NMDA receptors, and β-adrenergic receptors. []

Q8: Does the structure of byakangelicin influence its biological activity?

A8: Research suggests that specific structural features of byakangelicin and related furanocoumarins are crucial for their biological activity. For instance, the presence of a methoxy group at carbon 5 and a specific side chain at carbon 8 appears essential for suppressing nitric oxide production, potentially contributing to the anti-inflammatory effects. []

Q9: What is known about the absorption of byakangelicin?

A9: Studies using the Caco-2 cell monolayer model suggest that byakangelicin is well-absorbed in the human intestine. [] The absorption process appears to occur primarily through passive diffusion. []

Q10: Has the pharmacokinetics of byakangelicin been studied in vivo?

A10: Yes, a study in beagle dogs investigated the pharmacokinetics of byakangelicin after oral administration of Yuanhu Zhitong preparations, a traditional Chinese medicine containing byakangelicin. [] The study revealed differences in pharmacokinetic parameters depending on the formulation, with the oral liquid exhibiting faster absorption compared to solid formulations. []

Q11: What is known about the distribution of byakangelicin in the body?

A11: (Limited information available) A study investigating the absorption of Yuanhu Zhitong pill components using an everted intestinal sac method detected byakangelicin in the intestinal sac fluid. [] This suggests that byakangelicin can cross the intestinal barrier and enter systemic circulation. []

Q12: Is there information available regarding the metabolism and excretion of byakangelicin?

A12: (Limited information available) A study focusing on various furanocoumarins, including byakangelicin, revealed their ability to influence cytochrome P450 enzyme activity in rat liver microsomes. [] This suggests that byakangelicin might undergo metabolism in the liver. []

Q13: Does byakangelicin demonstrate anti-tumor activity?

A13: While not explicitly stated for byakangelicin, a study examining the antiproliferative effects of Angelica japonica root extract, from which byakangelicin has been isolated, demonstrated significant activity against human gastric adenocarcinoma (MK-1) cells. [] Further research is needed to confirm byakangelicin's specific role in this activity.

Q14: Has byakangelicin been tested in animal models of pain?

A14: Research suggests that byakangelicin, along with other compounds from Angelica dahurica, may have potential in managing migraine. In a study using a rat model of pannonit-induced migraine, byakangelicin showed effects such as reducing the duration of redness in the ears and decreasing scratching frequency. []

Q15: What analytical techniques are commonly used to identify and quantify byakangelicin?

A15: Several analytical techniques are employed for byakangelicin analysis:* High-performance liquid chromatography (HPLC): This method, often coupled with ultraviolet (UV) detection, is widely used for the separation, identification, and quantification of byakangelicin in plant extracts and pharmaceutical preparations. [, , , , , ] * High-performance thin-layer chromatography (HPTLC): This technique, often combined with scanning densitometry, provides a rapid and cost-effective method for both qualitative and quantitative analysis of byakangelicin. [, ]* Mass spectrometry (MS): This technique, often coupled with HPLC (HPLC-MS or UPLC-MS/MS), enables the identification and structural elucidation of byakangelicin based on its mass-to-charge ratio and fragmentation patterns. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about byakangelicin, confirming its identity and purity. [, , , ]

Q16: Are there any specific challenges in analyzing byakangelicin in complex matrices?

A16: Yes, analyzing byakangelicin in complex matrices such as plant extracts or traditional Chinese medicine formulations can be challenging due to the presence of structurally similar compounds. Advanced separation techniques like two-dimensional preparative HPLC (2D-prep-HPLC) are sometimes necessary to isolate and purify byakangelicin from these complex mixtures effectively. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。